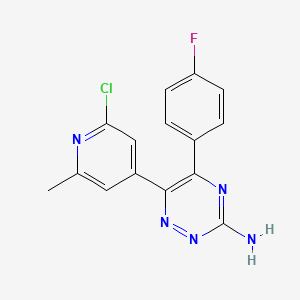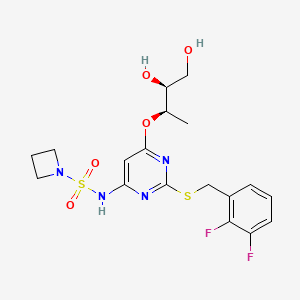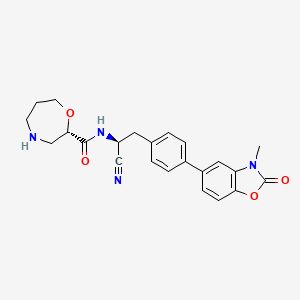
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB
説明
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a PEG derivative conjugated with a peptide via an amide bond. The azide group on the PEG end enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
科学的研究の応用
Enzyme Inhibitors in Tumor Targeting
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a peptide conjugate, shows potential in enhancing tumor uptake in cancer treatments. This application involves the coadministration of specific enzyme inhibitors to improve peptide bioavailability, leading to increased tumor uptake in mice models. Such strategies can enhance diagnostic sensitivity or therapeutic efficacy in cancer patients (Nock et al., 2014).
Hydrogels in Drug Delivery
The compound's analogues have been used in the synthesis of enzymatically sensitive hydrogels, combining azido-functionalized PEG molecules and protease-sensitive peptides. These hydrogels, responsive to specific enzymes like plasmin and trypsin, demonstrate potential as biodegradable materials in drug delivery applications (van Dijk et al., 2010).
Dynamic Cell Adhesion and Migration
This compound-related compounds have been utilized to create substrates for controlled dynamic cell adhesion. This application can trigger cell adhesion rapidly and is useful in various biological processes like tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Nanoparticle-based Drug Delivery
The compound's structure, involving azide-functionalized PEG, has been applied in creating nanoparticles for targeted drug delivery. These nanoparticles are used for attaching antibody fragments and demonstrate higher cellular uptake compared to monoclonal antibodies, showcasing their potential in nanomedicine (Florinas et al., 2016).
Role in Plant Metabolism
In plant biology, the compound's analogues contribute to understanding the metabolic pathways. For instance, asparagine metabolism in Arabidopsis involves enzymes where compounds like this compound play a role, highlighting its importance in plant nitrogen transport and metabolism (Zhang et al., 2013).
Synthesis of Antioxidant Peptides
This compound and its related structures have been used in the chemical synthesis of antioxidant peptides. These peptides, with potential health benefits, demonstrate the compound's role in synthesizing biologically active molecules (Sabana et al., 2019).
Site-specific Protein PEGylation
The compound's structure aids in site-specific PEGylation of proteins, involving the incorporation of azido-functional amino acids. This process is crucial for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Impact on Vascular Action
Related compounds, involving Ala and Asn, are used to study vascular actions in biological systems, contributing significantly to our understanding of the cardiovascular system (Pals et al., 1971).
Diagnostic Imaging Enhancement
Modifications in the structure of this compound-related compounds, like the introduction of different spacers, have been used to enhance the pharmacokinetic profile of radiolabeled somatostatin-based radioligands, thus improving diagnostic imaging in medical applications (Antunes et al., 2007).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJWDMIACSQCA-FRHGLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)


![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
